molecular formula C16H16N2O3 B14175197 1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one CAS No. 920804-23-5

1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one

Cat. No.: B14175197
CAS No.: 920804-23-5
M. Wt: 284.31 g/mol
InChI Key: FHSMWAKGJJWTAV-LBPRGKRZSA-N
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Description

1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is an organic compound that features a nitrophenyl group and a phenylethylamine moiety

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with (1S)-1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted phenyl compounds .

Scientific Research Applications

1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenylethylamine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

920804-23-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-[[(1S)-1-phenylethyl]amino]ethanone

InChI

InChI=1S/C16H16N2O3/c1-12(13-5-3-2-4-6-13)17-11-16(19)14-7-9-15(10-8-14)18(20)21/h2-10,12,17H,11H2,1H3/t12-/m0/s1

InChI Key

FHSMWAKGJJWTAV-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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